molecular formula C22H23ClN2O3 B15153249 2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol

2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol

Cat. No.: B15153249
M. Wt: 398.9 g/mol
InChI Key: PORXPXAKLCYJJU-UHFFFAOYSA-N
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Description

2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol is a synthetic organic compound with a complex structure featuring a benzylamino-ethanol backbone substituted with chlorine, methoxy, and pyridinylmethoxy groups. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting adrenergic or neurotransmitter receptors.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

2-[[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylamino]-1-phenylethanol

InChI

InChI=1S/C22H23ClN2O3/c1-27-21-11-17(13-25-14-20(26)18-7-3-2-4-8-18)10-19(23)22(21)28-15-16-6-5-9-24-12-16/h2-12,20,25-26H,13-15H2,1H3

InChI Key

PORXPXAKLCYJJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OCC3=CN=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Steps

  • Formation of the Benzylamine Core

    • Reductive Amination : A benzaldehyde derivative (e.g., 3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde) may react with a primary amine (e.g., phenylethanolamine) in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd) to form the benzylamine linkage .

  • Introduction of Functional Groups

    • Nucleophilic Substitution : The pyridin-3-ylmethoxy group may be introduced via displacement of a leaving group (e.g., hydroxyl or halide) on the benzyl ring, utilizing a pyridin-3-ylmethanol derivative under basic conditions.

    • Chlorination/Methoxylation : Substitution patterns (e.g., chloro and methoxy groups) are likely established through electrophilic aromatic substitution or direct methylation reactions.

  • Phenylethanol Moiety Integration

    • The phenylethanol group may be synthesized separately (e.g., via reduction of phenylacetaldehyde) and coupled to the benzylamine core using amide bond formation or reductive amination.

Reaction Mechanisms

The compound’s synthesis involves several key mechanistic processes:

Reductive Amination

  • Mechanism : Formation of an imine intermediate via condensation of an aldehyde and amine, followed by selective reduction to the amine product.

  • Conditions : Mild reducing agents (e.g., sodium cyanoborohydride) in protic solvents like methanol or ethanol.

Nucleophilic Aromatic Substitution

  • Mechanism : Displacement of a leaving group (e.g., hydroxyl) on an electron-deficient aromatic ring by a nucleophile (e.g., pyridin-3-ylmethoxide).

  • Conditions : High-temperature reactions with polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃).

Electrophilic Substitution

  • Mechanism : Directed substitution of hydrogen atoms on the benzyl ring by electrophiles (e.g., Cl⁺ or CH₃⁺).

  • Conditions : Lewis acids (e.g., AlCl₃) and chlorinating/methylating agents.

Structural Comparisons and Analogues

The compound shares structural motifs with several pharmacologically active molecules.

Table 2: Structural Comparison

CompoundKey FeaturesDifferences
Target CompoundChloro, methoxy, pyridin-3-ylmethoxy, benzylamine, phenylethanolUnique combination of substituents
2-{[3-Chloro-4-methoxybenzyl]amino}-1-phenylethanolChloro, methoxy, benzylamineLacks pyridine ring
5-chloro-2-methoxy-N-(5-pyridin-4-ylpyridin-3-yl)benzenesulfonamide Chloro, methoxy, pyridin-3-yl, sulfonamideContains heterocyclic sulfonamide group
Tricyclic Lp-PLA2 inhibitors Chloro, methoxy, pyridinyl, tricyclic coreDiffering ring systems and functional groups

(Note: Comparison based on structural motifs from patents .)

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Notes
2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol (Target Compound) 3-Cl, 5-OCH₃, 4-(pyridin-3-ylmethoxy), 1-phenyl C₂₂H₂₄ClN₃O₃ 437.90 Hypothesized β-adrenergic modulation potential
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol (Analog 1) 3-Cl, 5-OCH₃, 4-(4-fluorobenzyloxy) C₁₇H₁₈ClFN₂O₃ 376.79 Enhanced lipophilicity due to fluorobenzyl group
2-{2-[4-({5-chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol (Analog 2) 5-Cl, trifluoromethylphenoxy, pyrrolopyrimidine core C₂₃H₂₁ClF₃N₅O₃ 555.89 Kinase inhibition activity (e.g., JAK/STAT pathway)

Key Observations

Substituent Effects on Bioactivity: The pyridin-3-ylmethoxy group in the target compound introduces a nitrogen-containing aromatic system, which may enhance interactions with enzymes or receptors via π-π stacking or hydrogen bonding. The trifluoromethylphenoxy group in Analog 2 adds strong electron-withdrawing effects, likely stabilizing binding to kinase ATP pockets .

Physicochemical Properties :

  • The target compound’s molecular weight (437.90 g/mol) exceeds typical thresholds for oral bioavailability (Rule of Five), suggesting it may require formulation optimization. Analog 1 (376.79 g/mol) falls within a more drug-like range.
  • The presence of chlorine and methoxy groups in all analogs contributes to moderate polarity, balancing solubility and membrane permeability.

Analog 2, with its kinase-targeting scaffold, highlights divergent therapeutic pathways .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step nucleophilic substitutions and protecting group strategies, as seen in related pyridine- and benzylamine-containing analogs .
  • Diverse Pharmacophore Models: The comparison underscores how minor structural variations (e.g., pyridine vs. fluorobenzyl) can redirect therapeutic applications, emphasizing the need for systematic structure-activity relationship (SAR) studies.

Q & A

Q. Tables for Key Data

Synthetic Step Optimal Conditions Yield (%) Reference
Aldehyde intermediate synthesisK₂CO₃, DMF, 80°C, 12h68–72
Reductive aminationNaBH₃CN, ethanol, pH 5, 25°C, 6h85–90
PurificationSilica gel (CH₂Cl₂:MeOH 95:5)>95% purity
Spectroscopic Data Key Peaks Technique
Pyridinylmethoxyδ 5.1 ppm (OCH₂), 8.4–8.6 ppm (pyridine)¹H NMR
Ethanolamine backboneδ 3.7 ppm (CH₂NH), 1.4 ppm (OH)¹H NMR
Molecular ionm/z 429.12 [M+H]⁺HRMS

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